molecular formula C11H20O B15260655 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol

Cat. No.: B15260655
M. Wt: 168.28 g/mol
InChI Key: FYLAEGWHVSJYQA-UHFFFAOYSA-N
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Description

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol ( 1592633-45-8) is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This cyclohexanol derivative features a 3-methylbut-3-en-1-yl side chain, a structure that is often investigated in the field of fragrance and flavor chemistry. Compounds with similar skeletal frameworks are known to exhibit santalol-like characteristics and are explored as synthetic sandalwood odorants in perfumery research . As a building block in organic synthesis, researchers value this molecule for its alcohol functional group and unsaturated isoprenoid chain, which allow for further chemical modifications such as hydrogenation, cyclization, or functional group interconversion. For instance, the related saturated analog, 2-(3-Methylbutyl)cyclohexan-1-ol (CAS 351188-53-9), shares a similar core structure and is also a subject of research . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(3-methylbut-3-enyl)cyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h10-12H,1,3-8H2,2H3

InChI Key

FYLAEGWHVSJYQA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol typically involves the reaction of isobutene (2-methylpropene) with formaldehyde to produce 3-methylbut-3-en-1-ol. This intermediate can then be further reacted with cyclohexanone under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of catalysts to facilitate the reaction between isobutene and formaldehyde. The process may include steps such as isomerization and hydrogenation to ensure the formation of the correct product. Catalysts like poisoned palladium are commonly used to prevent excessive hydrogenation .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce different alcohols .

Scientific Research Applications

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclohexanol Derivatives

2-(But-3-en-1-yl)cyclohexan-1-ol
  • Structure : Differs by lacking the methyl branch on the double bond (simple butenyl substituent).
  • Spectral Data :
    • $^1$H NMR : Peaks at δ 5.85–5.76 (m, 1H, CH$2$=CH), 5.03–4.91 (m, 2H, CH$2$=CH), and 3.25–3.15 (m, 1H, -OH) .
    • $^{13}$C NMR : Signals at δ 139.1 (CH$2$=CH), 114.1 (CH$2$=CH), and 74.5 (C-OH) .
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
  • Structure : Contains a sulfonyl group (-SO$_2$-) attached to a methoxyphenyl ring instead of an alkenyl chain.
  • Synthesis : Prepared via a DABSO-based three-component reaction using 4-methoxyphenylmagnesium bromide and cyclohexene oxide, yielding a colorless oil (81% yield) .
  • Physical State : Liquid at room temperature, contrasting with the likely semi-solid or viscous nature of 2-(3-methylbut-3-en-1-yl)cyclohexan-1-ol due to its branched alkenyl chain .
Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)
  • Structure: A bicyclic phenethylamine derivative with a dimethylaminoethyl and methoxyphenyl substituent on the cyclohexanol ring.
  • Function : Clinically used as an antidepressant, highlighting how substituent modifications can confer bioactivity .
  • Key Contrast : The aromatic and nitrogen-containing groups in venlafaxine introduce hydrogen-bonding and polarity absent in the alkenyl-substituted target compound .

Terpineol Isomers and Related Alcohols

Terpineol isomers (e.g., α-, β-, and γ-terpineol) are monoterpene alcohols with structural similarities:

  • α-Terpineol : 1-Methyl-4-(1-methylvinyl)cyclohexan-1-ol.
  • β-Terpineol : 1-Methyl-4-(1-methylethylidene)cyclohexan-1-ol.
  • Comparison: These isomers share the cyclohexanol core but differ in substituent positions and saturation.

Saturated Analogues: 2-(3-Methylbutyl)cyclohexan-1-ol

  • Properties : Lower molecular weight (170.29 g/mol) and likely higher flexibility due to free rotation around the single bond. This would reduce steric strain but increase hydrophobicity compared to the unsaturated variant .

Data Table: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Physical State Key Spectral Features (NMR)
This compound C${11}$H${18}$O 166.26 Alkenyl (branched) Not reported Expected δ 5.2–5.0 (CH$2$=C(CH$3$))
2-(But-3-en-1-yl)cyclohexan-1-ol C${10}$H${16}$O 152.23 Alkenyl (linear) Not reported δ 5.85–5.76 (CH$_2$=CH)
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol C${13}$H${18}$O$_4$S 282.34 Aromatic sulfonyl Colorless oil Aromatic protons δ 7.6–6.8
Venlafaxine C${17}$H${27}$NO$_2$ 277.41 Aromatic, aminoethyl Solid Aromatic δ 7.2–6.8; N-CH$_3$ δ 2.2
α-Terpineol C${10}$H${18}$O 154.25 Monoterpene (cyclic) Liquid δ 5.1 (CH$2$=C(CH$3$))

Biological Activity

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol, also referred to as 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure

The compound features a cyclohexane ring substituted with a hydroxyl group and a branched alkene side chain. The presence of the hydroxyl group enhances its polarity, allowing it to participate in hydrogen bonding, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure enables it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can influence several biochemical pathways, leading to its observed effects on cellular functions.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.63 μg/mL against P-388 cells, indicating high cytotoxicity. Additionally, antiplasmodial activity was noted with an IC50 of 4.28 μg/mL, categorizing it as having moderate activity against malaria parasites .

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Its ability to act as an enzyme inhibitor positions it as a candidate for drug development targeting metabolic disorders and certain cancers.

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (μg/mL)
This compoundStructureCytotoxic & Antiplasmodial0.63 (Cytotoxic), 4.28 (Antiplasmodial)
3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexanoneSimilar to aboveModerate Anticancer ActivityData Unavailable

Study on Cytotoxicity

In a recent investigation published in MDPI, the compound was evaluated for its cytotoxic effects against P-388 cells. The results demonstrated significant cell death at low concentrations, suggesting that modifications to the hydroxyl group could enhance its potency further .

Antiparasitic Activity Investigation

Another study focused on the antiplasmodial effects of the compound and its derivatives. The findings revealed that certain analogs exhibited improved activity against Plasmodium falciparum, indicating potential for therapeutic applications in treating malaria .

Q & A

Q. How can metabolic pathways of this compound be elucidated?

  • Methodological Answer : Incubate the compound with hepatocytes or liver microsomes, followed by UPLC-QTOF-MS to identify phase I/II metabolites. Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .

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